5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a unique combination of indole, benzodioxole, and diazinane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Indole Synthesis: The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The benzodioxole and indole moieties are coupled using a palladium-catalyzed C-N cross-coupling reaction.
Diazinane Formation: The final step involves the formation of the diazinane ring through a cyclization reaction with appropriate thiourea derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazinane ring, potentially leading to the formation of reduced sulfur-containing derivatives.
Substitution: The benzodioxole and indole moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound has shown promise in the development of new drugs, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to target specific molecular pathways makes it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved stability.
Mechanism of Action
The mechanism of action of 5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets within cells. The compound has been shown to:
Inhibit Tubulin Polymerization: This leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and inducing apoptosis.
Modulate Signaling Pathways: The compound can modulate various signaling pathways involved in cell proliferation and survival, further contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
Uniqueness
Compared to these similar compounds, 5-({1-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of indole, benzodioxole, and diazinane moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-[[1-[2-(1,3-benzodioxol-5-yloxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c26-20-16(21(27)24-22(31)23-20)9-13-11-25(17-4-2-1-3-15(13)17)7-8-28-14-5-6-18-19(10-14)30-12-29-18/h1-6,9-11H,7-8,12H2,(H2,23,24,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLPQWGUYJHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN3C=C(C4=CC=CC=C43)C=C5C(=O)NC(=S)NC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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